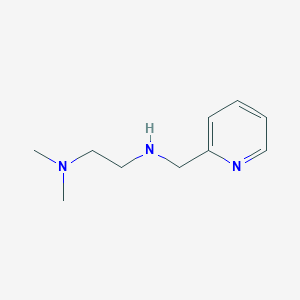
N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
説明
The compound of interest, N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, is a Schiff base ligand that has been the subject of various studies due to its ability to coordinate with metal ions and form complexes with potential applications in catalysis, material science, and fluorescence properties. The related compounds discussed in the provided papers involve similar structural motifs and functionalities, which include pyridine rings and ethane-1,2-diamine backbones, and they have been synthesized and characterized through various methods .
Synthesis Analysis
The synthesis of related Schiff base ligands typically involves the condensation of aldehydes with diamines. For instance, a V-shaped Schiff base ligand was synthesized via condensation of picolinaldehyde with ethane-1,2-diamine in ethanol solution under open reflux conditions . Similarly, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation resulted in a tetradentate ligand . These methods demonstrate the versatility and efficiency of Schiff base synthesis.
Molecular Structure Analysis
X-ray diffraction techniques have been employed to determine the crystal structures of these ligands and their complexes. The structures often exhibit coordination to metal ions in a distorted octahedral geometry, as seen in dinuclear cadmium(II) complexes and lead(II) iodide complexes . The ligands themselves can adopt various conformations and participate in different non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence the overall molecular architecture .
Chemical Reactions Analysis
The Schiff base ligands are reactive towards metal ions, forming complexes with various geometries and coordination modes. For example, the reaction of a Schiff base ligand with cadmium iodide led to a complex with a distorted octahedral geometry . These reactions are crucial for the formation of metal-organic frameworks and other coordination compounds with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these ligands and their complexes are influenced by their molecular structure. For instance, the fluorescence properties of dinuclear cadmium(II) complexes were investigated, showing potential for applications in optical materials . The supramolecular interactions in the solid-state structures of these compounds, such as hydrogen bonding and π interactions, play a significant role in their stability and properties .
科学的研究の応用
Polymer Synthesis and Modification
Pyridyl-imine ligands, including N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, have been applied in the polymerization processes of styrene and methyl methacrylate. Their use in atom transfer radical polymerization (ATRP) techniques results in polymers with a narrow molecular weight distribution and high conversion rates, contributing to more controlled and efficient polymer synthesis (Hsiao et al., 2014).
Metal Complex Synthesis and Characterization
The ligand has been used in the synthesis and characterization of various metal complexes, particularly iron(II) complexes. These studies focus on understanding the magnetic, spectroscopic, and electrochemical properties of these complexes, which can have implications in fields like catalysis and materials science (Bohn et al., 2017).
Corrosion Inhibition
Research has demonstrated the effectiveness of cadmium(II) Schiff base complexes, prepared using ligands like N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, in inhibiting corrosion on mild steel surfaces. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Das et al., 2017).
Supramolecular Chemistry
The ligand is instrumental in the assembly of supramolecular architectures, such as hydrogen-bonded networks and host-guest systems. These structures have potential applications in areas like molecular recognition, sensor design, and the development of novel materials (Huang et al., 2017).
Catalysis
Nickel(II) complexes utilizing ligands such as N,N-dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine have shown promise as catalysts in the oxidation of alkanes. These complexes could play a significant role in the development of more efficient and selective catalytic processes (Balamurugan et al., 2011).
Luminescent Materials
Several studies have focused on the luminescent properties of salts and complexes involving this ligand. These materials have potential applications in optoelectronics, light-emitting devices, and as sensors (Liu et al., 2014).
Safety And Hazards
特性
IUPAC Name |
N',N'-dimethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEIHURZAFSRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390044 | |
| Record name | N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |
CAS RN |
133280-80-5 | |
| Record name | N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



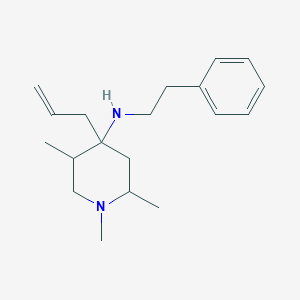
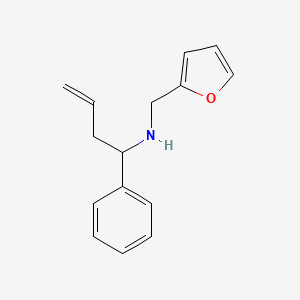
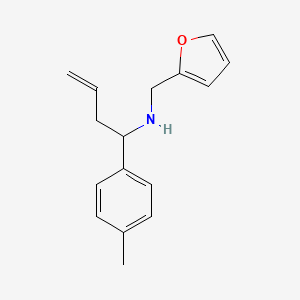
![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)
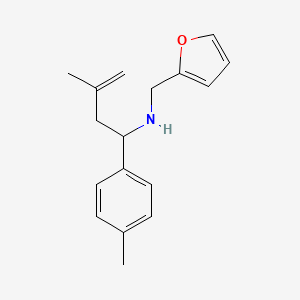
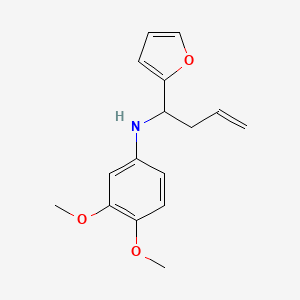
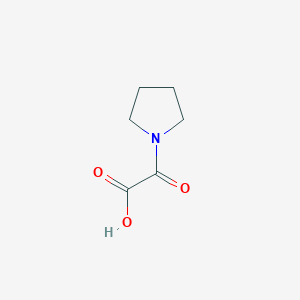
![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)
![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)
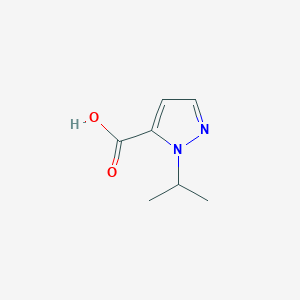
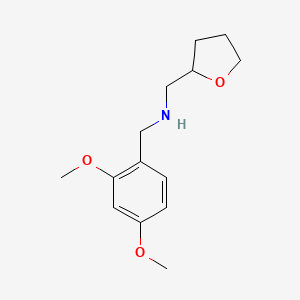
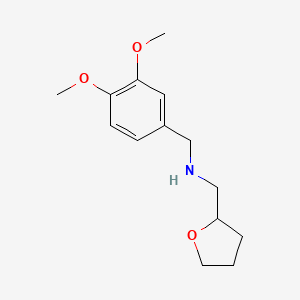
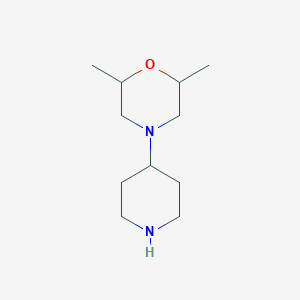
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)